molecular formula C25H31N3O3 B229412 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine

Cat. No. B229412
M. Wt: 421.5 g/mol
InChI Key: RRNFHZCXJJIUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine, also known as BPN, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN is a piperidine derivative that has been shown to exhibit analgesic effects in animal models. In

Mechanism of Action

The exact mechanism of action of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine is not fully understood. However, it is believed that 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine acts on the mu-opioid receptor in the brain, which is involved in the regulation of pain and reward. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been shown to act as a partial agonist at the mu-opioid receptor, which means that it can activate the receptor to produce analgesic effects, but with less potential for abuse and addiction than full agonists.
Biochemical and Physiological Effects:
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been shown to produce analgesic effects in animal models. It has also been shown to reduce drug-seeking behavior in animals addicted to opioids. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been found to have a relatively long half-life, which may make it a suitable compound for the treatment of chronic pain conditions. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has also been shown to have fewer side effects than traditional opioids, such as respiratory depression and constipation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine for lab experiments is its potential therapeutic applications. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been shown to produce analgesic effects and may be useful in the treatment of chronic pain conditions. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has also been studied for its potential use in the treatment of drug addiction. Another advantage of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine is its relatively long half-life, which may make it a suitable compound for the treatment of chronic pain conditions. However, one limitation of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosing and administration of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine for therapeutic use.

Future Directions

There are several future directions for the study of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine. One area of research is the development of novel analogs of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine in the treatment of other conditions, such as anxiety and depression. Additionally, more research is needed to determine the optimal dosing and administration of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine for therapeutic use. Finally, the safety and efficacy of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine in human clinical trials need to be investigated further.
Conclusion:
In conclusion, 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been shown to produce analgesic effects and may be useful in the treatment of chronic pain conditions. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has also been studied for its potential use in the treatment of drug addiction. While more research is needed to determine the optimal dosing and administration of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine for therapeutic use, the future looks promising for this compound.

Synthesis Methods

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine can be synthesized through a multistep process. The first step involves the reaction of 4-benzylpiperidine with phosgene to produce 4-benzyl-1-piperidinylcarbonyl chloride. The resulting compound is then reacted with 2-nitrobenzyl chloride to produce 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine. The synthesis of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been optimized to produce high yields and purity, making it a suitable compound for research purposes.

Scientific Research Applications

3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of pain. Animal studies have shown that 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine exhibits analgesic effects and may be useful in the treatment of chronic pain conditions. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine has also been studied for its potential use in the treatment of drug addiction. Animal studies have shown that 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine can reduce drug-seeking behavior in animals addicted to opioids.

properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(2-nitrophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31N3O3/c29-25(27-15-12-21(13-16-27)17-20-7-2-1-3-8-20)23-10-6-14-26(19-23)18-22-9-4-5-11-24(22)28(30)31/h1-5,7-9,11,21,23H,6,10,12-19H2

InChI Key

RRNFHZCXJJIUDR-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=CC=C2[N+](=O)[O-])C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2[N+](=O)[O-])C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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